molecular formula C10H10BrNO2 B13669445 7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13669445
M. Wt: 256.10 g/mol
InChI Key: FVLMPEHFOSWWCS-UHFFFAOYSA-N
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Description

7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: is a heterocyclic compound that contains a bromine atom, an ethyl group, and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the bromination of a precursor compound followed by cyclization to form the oxazinone ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies can lead to the development of new therapeutic agents.

Medicine: The compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the materials science industry, the compound is used in the development of novel polymers and advanced materials with specific properties such as thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromine atom and the oxazinone ring can form specific interactions with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 2-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 7-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Comparison:

  • 2-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ethyl group, which can affect its reactivity and biological activity.
  • 7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
  • 7-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Has a methyl group instead of an ethyl group, potentially altering its steric and electronic properties.

The uniqueness of 7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

7-bromo-2-ethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H10BrNO2/c1-2-8-10(13)12-7-4-3-6(11)5-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13)

InChI Key

FVLMPEHFOSWWCS-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)Br

Origin of Product

United States

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